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Compound of Interest

Compound Name: Ibudilast-d3

Cat. No.: B120278 Get Quote

Disclaimer: This technical guide focuses on Ibudilast. As of the latest literature review, no

specific preliminary studies on Ibudilast-d3 were identified. The following information is based

on research conducted on the non-deuterated form of Ibudilast.

This guide is intended for researchers, scientists, and drug development professionals,

providing a comprehensive overview of the preclinical and early-phase clinical data on

Ibudilast. It covers its mechanism of action, pharmacokinetic properties, and efficacy in various

models of neurological diseases.

Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on

Ibudilast, focusing on its pharmacodynamic and clinical effects.

Table 1: In Vitro Pharmacodynamics of Ibudilast
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Target Metric Value
Species/Syste
m

Reference

Phosphodiestera

se (PDE) 4A
IC50 54 nM

Human

recombinant
[1]

Phosphodiestera

se (PDE) 4B
IC50 65 nM

Human

recombinant
[1]

Phosphodiestera

se (PDE) 4C
IC50 239 nM

Human

recombinant
[1]

Phosphodiestera

se (PDE) 4D
IC50 166 nM

Human

recombinant
[1]

Phosphodiestera

se (PDE) 2
IC50 0.11 µM Not Specified [2]

Phosphodiestera

se (PDE) 5
IC50 2.2 µM Not Specified [2]

Phosphodiestera

se (PDE) Ia
IC50 53 µM Not Specified [3]

Phosphodiestera

se (PDE) II
IC50 35 µM Not Specified [3]

Phosphodiestera

se (PDE) III
IC50 48 µM Not Specified [3]

Phosphodiestera

se (PDE) IV
IC50 12 µM Not Specified [3]

Phosphodiestera

se (PDE) V
IC50 10 µM Not Specified [3]

Macrophage

Migration

Inhibitory Factor

(MIF)

IC50

(tautomerase

activity)

9.5 ± 5.6 μM Not Specified [4]

Lipopolysacchari

de (LPS)-

IC50 6.2 µM Human whole

blood

[1]
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induced TNF-α

production

N-formyl-Met-

Leu-Phe (fMLP)-

induced

Leukotriene B4

biosynthesis

IC50 2.5 µM
Human whole

blood
[1]

Table 2: Preclinical Efficacy of Ibudilast in Animal
Models
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Model Animal Ibudilast Dose Key Finding Reference

Experimental

Autoimmune

Encephalomyeliti

s (EAE)

Dark August rats
10 mg/kg/day

(oral)

Significant

amelioration of

acute EAE

severity.

[5]

MPTP-induced

Parkinson's

Disease

Mice 20 or 50 mg/kg

Statistically

significant

suppression of

MPTP-induced

increase in

GFAP

expression.

[6]

MPTP-induced

Parkinson's

Disease

Mice 40 or 50 mg/kg

Attenuation of

MPTP-induced

increase in IL-6

expression.

[6]

Twitcher Mouse

(Krabbe's

Disease model)

Mice
10 mg/kg

(intraperitoneal)

Marked reduction

in the number of

apoptotic

oligodendrocytes

.

[7]

Folic Acid-

induced Acute

Kidney Injury

Mice Not Specified

Inhibition of FA-

induced

upregulation of

TLR4.

[8]

Table 3: Human Pharmacokinetics of Ibudilast (Single
and Multiple Doses)
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Parameter
Single Dose
(30 mg)

Multiple Doses
(30 mg b.i.d.
for 14 days)

Population Reference

Mean Half-life

(t1/2)
19 hours 19 hours

Healthy adult

volunteers
[9]

Median Tmax 4-6 hours Not Specified
Healthy adult

volunteers
[9]

Mean (SD)

Steady-state

Cmax

Not Applicable 60 (25) ng/mL
Healthy adult

volunteers
[9]

Mean (SD)

Steady-state

AUC(0-24)

Not Applicable
1004 (303)

ng·h/mL

Healthy adult

volunteers
[9]

Table 4: Clinical Efficacy of Ibudilast in Neurological
Disorders
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Condition Study Phase Ibudilast Dose Key Finding Reference

Progressive

Multiple

Sclerosis

Phase 2

(SPRINT-MS)

Up to 100

mg/day

48% slowing of

the rate of whole-

brain atrophy

progression

compared to

placebo

(p=0.04).

[10]

Alcohol Use

Disorder

Randomized

Trial
Not Specified

45% reduction in

the odds of

heavy drinking

across time

compared to

placebo.

[8]

Amyotrophic

Lateral Sclerosis

(ALS)

Phase 1b
Up to 100

mg/day

No significant

reductions in

motor cortical

glial activation or

serum NfL levels.

[11]

Methamphetamin

e Use Disorder

Randomized,

Placebo-

Controlled Trial

50 mg twice daily

No significant

difference in end-

of-treatment MA-

abstinence

compared to

placebo.

[12]

Experimental Protocols
This section details the methodologies for key preclinical experiments cited in the literature.

Experimental Autoimmune Encephalomyelitis (EAE)
Model in Rats

Objective: To evaluate the efficacy of Ibudilast in a rat model of multiple sclerosis.
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Animal Model: Dark August rats.

Induction of EAE: Animals are immunized to induce EAE.

Treatment Protocol:

Prophylactic oral treatment with Ibudilast (10 mg/kg per day) is initiated on the day of

immunization.

A control group receives a placebo.

Outcome Measures:

The severity of acute EAE is monitored and scored.

Histological analysis of the lumbar spinal cord is performed to assess inflammatory cell

infiltration.

T-cell proliferation in response to myelin basic protein (MBP) is measured in regional

lymph nodes.

Secretion of interferon-gamma from MBP-activated T-cells and tumor necrosis factor-alpha

from macrophages is quantified.[5]

MPTP Model of Parkinson's Disease in Mice
Objective: To investigate the neuroprotective and anti-inflammatory effects of Ibudilast in a

mouse model of Parkinson's disease.

Animal Model: Mice.

Induction of Parkinson's-like pathology: Intoxication with 1-methyl-4-phenyl-1,2,3,6-

tetrahydropyridine (MPTP).

Treatment Protocol:

Mice are randomly divided into groups and treated with either Ibudilast or a vehicle.

Chronic administration of Ibudilast is performed.
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Outcome Measures:

Immunohistochemistry and Western Blot: Astroglial reactivity (GFAP protein expression)

and microglial activation (Iba1 protein expression) are assessed in the striatum.[6]

Real-time RT-PCR: mRNA expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)

and glial cell-derived neurotrophic factor (GDNF) is quantified in the striatum.[6] The cDNA

amplification is performed using Maxima SYBR Green qPCR Master Mix with specific

thermal cycling conditions for each target gene.[6]

Neurochemical Analysis: Dopamine levels and turnover are measured. Tyrosine

hydroxylase (TH) protein expression is quantified as a marker for dopaminergic neurons.

[6]

Lipopolysaccharide (LPS)-Induced Neuroinflammation
Model

Objective: To assess the anti-inflammatory effects of Ibudilast on microglia.

Cell Culture: Human or murine microglial cell lines (e.g., BV-2).

Treatment Protocol:

Microglial cells are pre-treated with increasing concentrations of Ibudilast or a vehicle for

30 minutes.

Cells are then stimulated with LPS to induce an inflammatory response.

Outcome Measures:

Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)

and chemokines (e.g., MCP-1) in the culture supernatants are analyzed using methods

like ELISA or Multi-Plex cytokine arrays.[13]

Leukotriene B4 Measurement: Biosynthesis of Leukotriene B4 is quantified in response to

a stimulant like N-formyl-Met-Leu-Phe (fMLP).[1]
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Signaling Pathways and Mechanisms of Action
Ibudilast exerts its therapeutic effects through the modulation of several key signaling

pathways. The following diagrams, generated using the DOT language, illustrate these

mechanisms.

Inhibition of Phosphodiesterase (PDE) and
Enhancement of cAMP Signaling
Ibudilast is a non-selective PDE inhibitor, which leads to an increase in intracellular cyclic

adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA),

which in turn phosphorylates various downstream targets, leading to anti-inflammatory and

neuroprotective effects.

Ibudilast Action

cAMP Signaling Pathway

Ibudilast Phosphodiesterases
(PDE3, 4, 10, 11)

Inhibits

5'-AMP
ATP Adenylyl Cyclase cAMP

Converts

Hydrolyzes

Protein Kinase A
(PKA)

Activates Anti-inflammatory &
Neuroprotective Effects

Leads to

Click to download full resolution via product page

Caption: Ibudilast inhibits PDEs, increasing cAMP levels and promoting PKA-mediated effects.

Antagonism of Toll-Like Receptor 4 (TLR4) Signaling
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Ibudilast acts as a TLR4 antagonist, thereby inhibiting the downstream pro-inflammatory

signaling cascade initiated by ligands such as LPS. This leads to a reduction in the activation of

NF-κB and MAPK pathways and subsequent production of inflammatory cytokines.

LPS

TLR4/MD2 Complex

Activates

MyD88

Recruits

Ibudilast

Antagonizes

IRAKs/TRAF6

MAPK & NF-κB
Activation

Pro-inflammatory
Cytokines

Induces Production

Click to download full resolution via product page

Caption: Ibudilast antagonizes the TLR4 signaling pathway, reducing inflammation.

Inhibition of Macrophage Migration Inhibitory Factor
(MIF) Signaling
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Ibudilast allosterically inhibits MIF, a pro-inflammatory cytokine. By binding to MIF, Ibudilast

prevents its interaction with its receptor CD74, thereby blocking downstream signaling

pathways that contribute to inflammation and cell proliferation.

Ibudilast Action
MIF Signaling Pathway

Ibudilast MIF

Allosterically
Inhibits

CD74 Receptor
Binds to Downstream Signaling

(e.g., MAPK, Akt)

Activates Inflammation &
Cell Proliferation

Promotes

Click to download full resolution via product page

Caption: Ibudilast inhibits MIF signaling by preventing its binding to the CD74 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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